

# Pharmacological Context & Structural Rationale

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## Compound of Interest

Compound Name: 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline

CAS No.: 946697-82-1

Cat. No.: B3171712

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Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that regulate gene transcription by binding to acetylated lysine residues on histone tails[1]. Dysregulation of this process is a primary driver in various hematological malignancies and solid tumors.

ABBV-075 (Mivebresib) is a highly potent, orally bioavailable pan-BET inhibitor developed by AbbVie[2][3]. The molecular architecture of ABBV-075 was rationally designed to outcompete acetylated histones. The core pyrrolopyridinone moiety acts as a highly efficient bidentate acetyl-lysine mimetic, forming critical hydrogen bonds with a conserved asparagine residue deep within the WPF (Trp-Pro-Phe) shelf of the bromodomain binding pocket[2][4].



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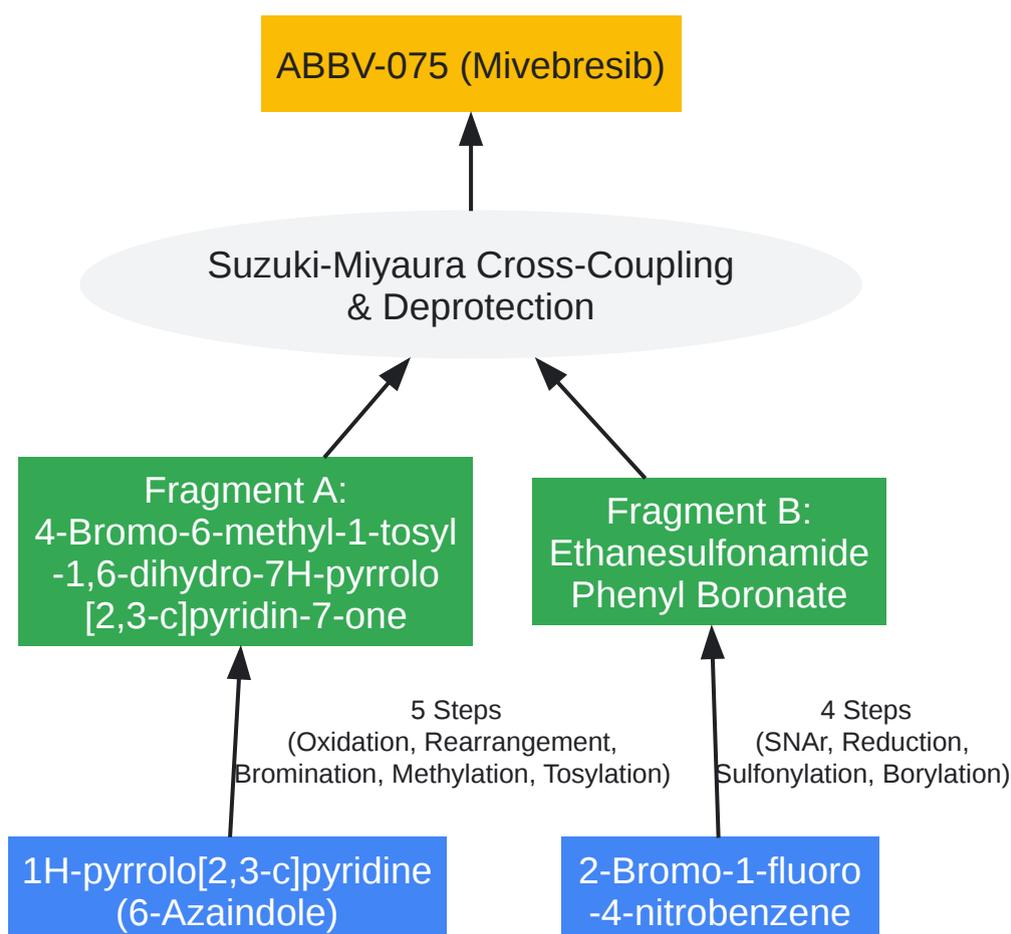
*Mechanism of action of ABBV-075 inhibiting BRD4-mediated oncogene transcription.*

## Retrosynthetic Logic & Causality

The synthesis of ABBV-075 relies on a highly modular, convergent approach[5]. The target molecule is disconnected at the central C–C bond, leading to two primary precursors:

- Fragment A (Pyrrolopyridinone Core): An electrophilic 4-bromo-6-methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
- Fragment B (Phenyl Boronate): A nucleophilic ethanesulfonamide-functionalized phenyl boronate ester.

This convergent strategy allows for the independent optimization of the complex pyrrolopyridinone pharmacophore and the highly substituted central phenyl ring, uniting them via a late-stage Suzuki-Miyaura cross-coupling.



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*Retrosynthetic workflow for the modular assembly of ABBV-075 from key intermediates.*

## Step-by-Step Experimental Methodologies

### Synthesis of Fragment A: The Pyrrolopyridinone Core

The construction of the 6-azaindole derivative requires precise regiocontrol to install the C7-carbonyl and C4-bromide[5][6].

- Step A1: N-Oxidation: 1H-pyrrolo[2,3-c]pyridine is treated with mCPBA in DCM at 0 °C.
  - Causality: The pyridine nitrogen is significantly more nucleophilic than the pyrrole nitrogen, allowing for exclusive N-oxidation without protecting the pyrrole ring.
  - IPC (In-Process Control): LC-MS target  $[M+H]^+ = 135.1$ .
- Step A2: Boekelheide Rearrangement: The N-oxide is refluxed in acetic anhydride (Ac<sub>2</sub>O) to form the C7-acetate, followed by hydrolysis with NaOH in MeOH to yield 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
  - Causality: The [3,3]-sigmatropic rearrangement cleanly transfers the oxygen from the nitrogen to the adjacent C7 position, establishing the pyridone core.
- Step A3: Electrophilic Bromination: The pyridone is reacted with N-Bromosuccinimide (NBS) in DMF at 0 °C.
  - Causality: The electronic topography of the 7-oxo-6-azaindole system deactivates the pyrrole ring slightly, directing the bromonium ion regioselectively to the C4 position.
- Step A4: N-Methylation: Treatment with Methyl Iodide (MeI) and K<sub>2</sub>CO<sub>3</sub> in DMF at room temperature yields 4-bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
- Step A5: N-Tosylation: The intermediate is treated with NaH and p-Toluenesulfonyl chloride (TsCl) in THF.
  - Causality (Critical): The free N-H of the pyrrole ring must be protected. If left unprotected, it will poison the palladium catalyst or undergo unwanted Buchwald-Hartwig N-arylation during the final cross-coupling step. The bulky, electron-withdrawing tosyl group ensures clean C–C coupling later.

## Synthesis of Fragment B: The Phenyl Boronate

This sequence leverages the strong electron-withdrawing properties of a nitro group to drive a highly efficient nucleophilic aromatic substitution (S<sub>N</sub>Ar).

- Step B1: SNAr Etherification: 2-bromo-1-fluoro-4-nitrobenzene is reacted with 2,4-difluorophenol and K<sub>2</sub>CO<sub>3</sub> in DMF at 100 °C.
  - Causality: The para-nitro group highly activates the C1-fluorine toward nucleophilic attack, ensuring exclusive etherification at C1 without affecting the C2-bromide.
- Step B2: Nitro Reduction: The resulting ether is treated with Iron (Fe) powder and NH<sub>4</sub>Cl in an EtOH/H<sub>2</sub>O mixture at 80 °C.
  - Causality (Critical): Standard catalytic hydrogenation (Pd/C, H<sub>2</sub>) is strictly avoided here. Palladium-catalyzed reduction would cause premature protodebromination of the aryl bromide. The mild dissolving metal reduction selectively reduces the nitro group to an amine.
- Step B3: Sulfonylation: The aniline is reacted with ethanesulfonyl chloride and pyridine in DCM at 0 °C to yield the sulfonamide.
- Step B4: Miyaura Borylation: The aryl bromide is coupled with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) using Pd(dppf)Cl<sub>2</sub> and KOAc in 1,4-dioxane at 90 °C.
  - IPC: LC-MS target[M+H]<sup>+</sup> = 440.2.

## Fragment Assembly: Late-Stage Cross-Coupling

- Step C1: Suzuki-Miyaura Coupling: Fragment A and Fragment B are combined in a 1:1.1 molar ratio in 1,4-dioxane/H<sub>2</sub>O (4:1). Pd(dppf)Cl<sub>2</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> (3 eq) are added. The mixture is degassed and heated to 100 °C for 4 hours[5].
  - Causality: Pd(dppf)Cl<sub>2</sub> is selected because its large bite angle facilitates the reductive elimination step, which is often the bottleneck in sterically hindered cross-couplings involving ortho-substituted aryl rings.
- Step C2: Deprotection: The crude reaction mixture is treated directly with 1M NaOH in MeOH/THF at 60 °C for 2 hours to cleave the N-tosyl protecting group, yielding crude ABBV-075. The product is purified via reverse-phase preparative HPLC.

## Quantitative Data Summary

Synthesis Phase	Step	Reaction Type	Key Reagents & Catalysts	Conditions	Typical Yield (%)
Fragment A	A1	N-Oxidation	mCPBA, DCM	0 °C to RT, 12h	85 - 90%
A2	Rearrangement	1. Ac <sub>2</sub> O 2. NaOH, MeOH	90 °C, 4h	70 - 75%	
A3	Bromination	NBS, DMF	0 °C, 2h	80 - 85%	
A4	N-Methylation	MeI, K <sub>2</sub> CO <sub>3</sub> , DMF	RT, 4h	88 - 92%	
A5	N-Tosylation	TsCl, NaH, THF	0 °C to RT, 3h	85 - 90%	
Fragment B	B1	S <sub>N</sub> Ar Etherification	2,4- Difluorophen ol, K <sub>2</sub> CO <sub>3</sub>	100 °C, 16h	80 - 85%
B2	Nitro Reduction	Fe powder, NH <sub>4</sub> Cl, EtOH/H <sub>2</sub> O	80 °C, 4h	90 - 95%	
B3	Sulfonylation	EtSO <sub>2</sub> Cl, Pyridine, DCM	0 °C to RT, 4h	85 - 90%	
B4	Miyaura Borylation	B <sub>2</sub> pin <sub>2</sub> , Pd(dppf)Cl <sub>2</sub> , KOAc	90 °C, 12h	75 - 80%	
Assembly	C1	Suzuki Coupling	Pd(dppf)Cl <sub>2</sub> , K <sub>2</sub> CO <sub>3</sub> , Dioxane/H <sub>2</sub> O	100 °C, 4h	65 - 75%
C2	Deprotection	NaOH, MeOH/THF	60 °C, 2h	85 - 90%	

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